molecular formula C8H17Cl B074152 3-Chlorooctane CAS No. 1117-79-9

3-Chlorooctane

Cat. No.: B074152
CAS No.: 1117-79-9
M. Wt: 148.67 g/mol
InChI Key: FYNJWLOOBINARS-UHFFFAOYSA-N
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Description

3-Chlorooctane is an organic compound with the molecular formula C8H17Cl. It belongs to the class of alkyl halides, where a chlorine atom is substituted at the third carbon of an octane chain. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and various chemical reactions.

Scientific Research Applications

3-Chlorooctane has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable compound for studying substitution and elimination reactions.

    Biology: It can be used to study the effects of alkyl halides on biological systems, particularly in understanding their toxicity and metabolic pathways.

    Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorooctane can be synthesized through the radical halogenation of octane. The process involves the following steps:

    Initiation: A chlorine molecule (Cl2) is dissociated into two chlorine radicals (Cl·) using ultraviolet light or heat.

    Propagation: The chlorine radical abstracts a hydrogen atom from octane, forming a 3-octyl radical. This radical then reacts with another chlorine molecule to form this compound and another chlorine radical.

    Termination: The reaction is terminated when two radicals combine to form a stable molecule.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the chlorination of octane in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorooctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) results in the formation of 3-octanol.

    Elimination Reactions: When treated with a strong base like potassium tert-butoxide (KOtBu), this compound can undergo dehydrohalogenation to form 3-octene.

    Reduction: The compound can be reduced to octane using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium, reflux conditions.

    Elimination Reactions: Potassium tert-butoxide (KOtBu), high temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.

Major Products:

    Nucleophilic Substitution: 3-Octanol

    Elimination Reactions: 3-Octene

    Reduction: Octane

Mechanism of Action

The primary mechanism of action for 3-chlorooctane involves nucleophilic substitution reactions. The chlorine atom, being electronegative, creates a partial positive charge on the carbon atom it is attached to, making it susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom with the nucleophile, forming a new compound.

Comparison with Similar Compounds

    1-Chlorooctane: Chlorine is substituted at the first carbon.

    2-Chlorooctane: Chlorine is substituted at the second carbon.

    4-Chlorooctane: Chlorine is substituted at the fourth carbon.

Comparison:

    Reactivity: 3-Chlorooctane is more reactive in nucleophilic substitution reactions compared to 1-chlorooctane and 2-chlorooctane due to the position of the chlorine atom.

    Physical Properties: The boiling points and densities of these compounds vary slightly due to the position of the chlorine atom.

    Applications: While all these compounds are used in organic synthesis, this compound is particularly favored for studying substitution reactions due to its balanced reactivity.

Properties

IUPAC Name

3-chlorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNJWLOOBINARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883649
Record name Octane, 3-chloro-
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Molecular Weight

148.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-79-9
Record name 3-Chlorooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 3-chloro-
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Record name Octane, 3-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorooctane
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Synthesis routes and methods I

Procedure details

Using a procedure analogous to that of Example 1, 81 g (0.522 mol) of 3-octanol is reacted with 62.1 g (0.337 mol) of cyanuric chloride over a period of 9 hours at a reaction temperature of 70° C. The liquid reaction phase after extraction with sodium hydroxide has the following composition:
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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